molecular formula C19H24N2O3S B5186250 N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide

N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide

Katalognummer B5186250
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: PAZWADNPAVGEIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, also known as EMGP, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMGP is a member of the class of N-substituted glycine derivatives and has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Wirkmechanismus

The exact mechanism of action of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is not fully understood. However, it has been suggested that N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide may exert its biological effects by modulating the activity of certain enzymes and receptors involved in inflammation, pain, and epilepsy. For example, N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has also been shown to activate the GABA~A~ receptor, a receptor that is involved in the regulation of neuronal excitability and is a target for anticonvulsant drugs.
Biochemical and Physiological Effects:
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to possess various biochemical and physiological effects. In animal models of inflammation, N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has also been shown to reduce pain sensitivity in various animal models of pain. In animal models of epilepsy, N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to reduce the frequency and severity of seizures.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide also possesses various biological activities, which makes it a versatile compound for studying different disease models. However, one of the limitations of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is its low solubility in water, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide. One of the potential directions is to investigate the potential of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide as a drug for the treatment of inflammatory diseases, pain, and epilepsy. Another potential direction is to study the structure-activity relationship of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide to identify more potent and selective analogs. Additionally, the mechanism of action of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide needs to be further elucidated to fully understand its biological effects. Finally, the pharmacokinetics and toxicity of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide need to be studied to assess its safety and efficacy in vivo.

Synthesemethoden

The synthesis of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide involves the reaction of 2-ethylphenyl isocyanate with N-(1-phenylethyl)glycine in the presence of methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide. The overall yield of the synthesis process is around 50%.

Wissenschaftliche Forschungsanwendungen

N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects in various animal models of inflammation and pain. N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. These findings suggest that N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide may be a promising candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and epilepsy.

Eigenschaften

IUPAC Name

2-(2-ethyl-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-16-10-8-9-13-18(16)21(25(3,23)24)14-19(22)20-15(2)17-11-6-5-7-12-17/h5-13,15H,4,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZWADNPAVGEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Ethyl-phenyl)-methanesulfonyl-amino]-N-(1-phenyl-ethyl)-acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.